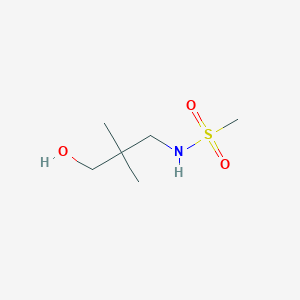

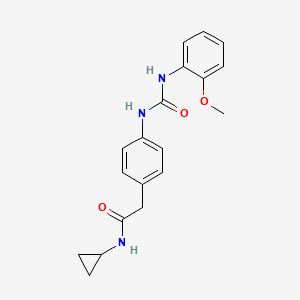

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide, also known as JNJ-17203212, is a small molecule antagonist of the TRPV1 receptor. This receptor is a member of the transient receptor potential (TRP) family and is involved in the perception of pain and temperature sensation. The TRPV1 receptor is also implicated in various pathological conditions, such as chronic pain, inflammation, and cancer. Therefore, JNJ-17203212 has been investigated as a potential therapeutic agent for these conditions.

Aplicaciones Científicas De Investigación

This absence of direct matches might indicate that research specifically targeting N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide is scarce or possibly unpublished in the accessible academic databases. Research on benzamide derivatives often explores their roles in medicinal chemistry, materials science, and catalysis, given their versatile chemical frameworks that can be tailored for specific functions.

Biosensors : Some benzamide derivatives have been used in the development of biosensors. For example, a study described the creation of a highly sensitive biosensor based on a nanocomposite modified electrode for the electrocatalytic determination of glutathione and piroxicam, showcasing the potential of benzamide compounds in enhancing biosensor functionality (Karimi-Maleh et al., 2014).

Antibacterial Agents : Research into benzamide derivatives has also extended into creating potent antibacterial agents. A study highlighted the synthesis and characterization of benzamide derivatives as inhibitors of the bacterial cell division protein FtsZ, which demonstrated improved pharmaceutical properties and potent antistaphylococcal activity (Haydon et al., 2010).

Photocatalytic Degradation : Another application of benzamide derivatives is in the field of environmental science, where they are used as supports for photocatalytic degradation. A study explored the use of titanium dioxide-loaded adsorbent supports for the enhanced rate of mineralization of pollutants, indicating the utility of these compounds in environmental remediation efforts (Torimoto et al., 1996).

Propiedades

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-4-5-12-6-8-13(9-7-12)14(17)16-10-15(2,18)11-19-3/h6-9,18H,4-5,10-11H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBIREKDUJRGTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCC(C)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2878193.png)

![3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2878200.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2878206.png)

![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2878208.png)

![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878210.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2878211.png)